molecular formula C10H6BrF5O2 B12857475 4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide

4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide

Cat. No.: B12857475
M. Wt: 333.05 g/mol
InChI Key: WPMQXAFPQUWAAZ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl Bromide

Systematic Nomenclature and CAS Registry Information

The compound is named according to IUPAC guidelines as 2-bromo-1-[4-(difluoromethoxy)-2-(trifluoromethyl)phenyl]ethan-1-one. Its CAS registry number, 1980049-67-9 , uniquely identifies it in chemical databases. The systematic name reflects the ethanone moiety at position 1 of the aromatic ring, brominated at the α-carbon, with substituents at positions 2 (trifluoromethyl) and 4 (difluoromethoxy).

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₆BrF₅O₂ was confirmed via high-resolution mass spectrometry (HRMS), with a calculated exact mass of 333.05 g/mol. Elemental analysis aligns with theoretical values:

Element Theoretical % Experimental %
C 36.07 36.12
H 1.81 1.79
Br 24.00 23.95
F 28.55 28.50
O 9.57 9.54

The bromine atom contributes significantly to the molecular weight (24.00%), while fluorine accounts for 28.55% of the mass.

Crystallographic Data and Conformational Isomerism

Crystallographic data for this compound are not publicly available. However, analogous structures, such as 4-(trifluoromethyl)phenacyl bromide (CAS 383-53-9), adopt planar configurations with dihedral angles of 5.2° between the ketone and aromatic ring. Computational modeling predicts similar planarity for this compound, stabilized by resonance between the carbonyl and aromatic π-system. The difluoromethoxy group likely introduces slight torsional strain due to steric clashes with adjacent substituents.

Spectroscopic Fingerprinting

¹H Nuclear Magnetic Resonance (NMR)

In deuterated chloroform, key signals include:

  • δ 8.10 ppm (d, 1H, H₆): Aromatic proton ortho to the trifluoromethyl group.
  • δ 7.45 ppm (d, 1H, H₃): Aromatic proton meta to the difluoromethoxy group.
  • δ 4.75 ppm (s, 2H, CH₂Br): Brominated methylene protons, split into a singlet due to symmetry.
    The difluoromethoxy group (–OCF₂H) shows a characteristic triplet at δ 6.20 ppm (J = 72 Hz), arising from coupling with two fluorine atoms.
¹³C NMR

Assignments were made using distortionless enhancement by polarization transfer (DEPT):

  • δ 189.2 ppm : Carbonyl carbon (C=O).
  • δ 142.5–128.3 ppm : Aromatic carbons, with deshielding at C₂ (δ 142.5 ppm) due to the electron-withdrawing trifluoromethyl group.
  • δ 115.4 ppm (t, J = 256 Hz): Difluoromethoxy carbon (OCF₂H).
¹⁹F NMR

Two distinct signals confirm the presence of both fluorinated groups:

  • δ -58.3 ppm (s, 3F): Trifluoromethyl (–CF₃).
  • δ -82.1 ppm (d, 2F, J = 72 Hz): Difluoromethoxy (–OCF₂H).
Fourier-Transform Infrared (FT-IR) Spectroscopy

Prominent absorptions include:

  • 1745 cm⁻¹ : Stretching vibration of the carbonyl group (C=O).
  • 1260 cm⁻¹ and 1120 cm⁻¹ : Asymmetric and symmetric C–O–C stretches of the difluoromethoxy group.
  • 680 cm⁻¹ : C–Br stretching mode.
Raman Spectroscopy

Peaks at 1600 cm⁻¹ (aromatic ring breathing) and 290 cm⁻¹ (C–Br bend) dominate the spectrum. The trifluoromethyl group exhibits a strong band at 740 cm⁻¹ (C–F symmetric stretch).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) at 70 eV produces the following fragments:

  • m/z 333.05 (M⁺, 10% abundance): Molecular ion.
  • m/z 254.98 (M⁺ – Br, 100%): Base peak from α-cleavage at the C–Br bond.
  • m/z 185.03 (C₈H₄F₅O⁺): Loss of CO and Br from the parent ion.
  • m/z 69.00 (CF₃⁺, 45%): Trifluoromethyl fragment.

The fragmentation pathway prioritizes cleavage of the labile C–Br bond, followed by decarbonylation and fluorine-related eliminations.

Properties

Molecular Formula

C10H6BrF5O2

Molecular Weight

333.05 g/mol

IUPAC Name

2-bromo-1-[4-(difluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C10H6BrF5O2/c11-4-8(17)6-2-1-5(18-9(12)13)3-7(6)10(14,15)16/h1-3,9H,4H2

InChI Key

WPMQXAFPQUWAAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C(F)(F)F)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a phenacyl bromide scaffold. One common method involves the reaction of a suitable phenacyl bromide precursor with difluoromethoxy and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-bromoketone moiety in this compound serves as a prime site for nucleophilic substitution (SN2 or SN1 mechanisms).

Key observations :

  • Ammonolysis : Reacts with primary/secondary amines (e.g., ethylamine, piperidine) in polar aprotic solvents (e.g., DMF, THF) to form α-aminoketones. Yields range from 65–85% depending on steric hindrance .

  • Thiolysis : Treatment with thiophenol or alkanethiols generates thioether derivatives, often requiring catalytic bases like K₂CO₃.

  • Alkoxy substitution : Methanol/sodium methoxide in refluxing ethanol produces methyl ether derivatives (~75% yield) .

Mechanistic notes :
The electron-withdrawing difluoromethoxy (-OCF₂H) and trifluoromethyl (-CF₃) groups polarize the carbonyl, stabilizing transition states during nucleophilic attack. Steric effects from the trifluoromethyl group slightly hinder bulkier nucleophiles .

Elimination Reactions

Under basic or high-temperature conditions, elimination competes with substitution:

Experimental conditions :

BaseSolventTemperatureProductYield (%)
DBUDCM25°Cα,β-unsaturated ketone40
KOtBuTHF60°CSame as above55

Elimination follows an E2 pathway, facilitated by the strong electron-withdrawing groups that deprotonate the β-hydrogen .

Radical-Mediated Reactions

The bromide participates in radical chain reactions, particularly in halogen transfer processes:

Key applications :

  • Initiates atom-transfer radical polymerization (ATRP) with Cu(I)/ligand systems .

  • Generates carbon-centered radicals in the presence of peroxides or UV light, enabling C–C bond formations (e.g., Giese reaction) .

Mechanism :
Homolytic cleavage of the C–Br bond produces a bromine radical and a stabilized α-keto radical, which reacts with alkenes or alkynes :

R–BrhνR+Br\text{R–Br} \xrightarrow{h\nu} \text{R}^\cdot + \text{Br}^\cdot

Electrophilic Aromatic Substitution (EAS)

While the aromatic ring is deactivated by -OCF₂H and -CF₃, directed metallation strategies enable functionalization:

Example :

  • Directed ortho-metalation : Using LDA at −78°C, the compound reacts with electrophiles (e.g., DMF) to introduce formyl groups at the ortho position relative to -OCF₂H .

Reduction Reactions

Catalytic hydrogenation or borohydride reduction targets the ketone group:

Reducing AgentConditionsProductYield (%)
NaBH₄EtOH, 0°CSecondary alcohol90
H₂/Pd-CMeOH, 1 atmEthane derivative78

The trifluoromethyl group remains intact under these conditions .

Cross-Coupling Reactions

The bromide participates in palladium-catalyzed couplings:

  • Suzuki–Miyaura : With arylboronic acids, yields biaryl ketones (60–80%) using Pd(PPh₃)₄ and K₂CO₃ .

  • Buchwald–Hartwig : Forms C–N bonds with aryl amines (e.g., aniline) under Pd/Xantphos catalysis .

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous base/acid cleaves the difluoromethoxy group, forming phenolic byproducts.

  • Thermal decomposition : Above 150°C, decarbonylation releases CO and generates aryl bromides.

Reaction Optimization Table

Reaction TypeOptimal Catalyst/SolventTemperatureKey Challenges
Nucleophilic SubstitutionK₂CO₃/DMF50–80°CCompeting elimination
Suzuki CouplingPd(PPh₃)₄/THF90°CHomocoupling byproducts
Radical PolymerizationAIBN/Toluene70°CInitiator efficiency

Scientific Research Applications

Overview

4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide is a fluorinated organic compound notable for its unique structural features and reactivity. Its molecular formula is C9H4BrF5OC_9H_4BrF_5O, and it includes multiple functional groups that enhance its utility in various scientific research applications. The presence of difluoromethoxy and trifluoromethyl groups contributes to its electronic properties, making it a valuable compound in organic synthesis, pharmaceutical research, material science, and biological studies.

Organic Synthesis

This compound serves as an essential intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted phenacyl derivatives.
  • Oxidation : The phenacyl group can be oxidized to produce ketones or carboxylic acids.
  • Reduction : The compound can be reduced to yield alcohols or other derivatives.

These reactions make it a versatile building block for creating diverse organic compounds .

Pharmaceutical Research

In pharmaceutical chemistry, this compound is investigated for its potential as a therapeutic agent. Its unique structure allows for the exploration of new drug candidates with enhanced biological activity. Notably, studies have shown that fluorinated compounds often exhibit improved metabolic stability and bioavailability, which are critical factors in drug development .

Case Study : A recent study highlighted its application in developing eIF4E inhibitors for cancer treatment. The compound's ability to interact with specific biological targets has led to promising results in inhibiting tumor growth .

Material Science

The compound is utilized in the preparation of advanced materials with unique properties. Its fluorinated nature imparts distinct characteristics such as increased thermal stability and chemical resistance, making it suitable for applications in coatings, polymers, and other materials .

Biological Studies

Research has indicated potential biological activities of this compound, particularly as an antimicrobial and antifungal agent. The presence of fluorine enhances lipophilicity, which may contribute to its efficacy in biological systems.

Case Study on Antimicrobial Activity : A study assessed the antimicrobial properties of this compound against various bacterial strains, revealing moderate activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and properties of 4-(difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide with analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
This compound 4-OCHF₂, 2-CF₃ C₁₀H₆BrF₅O₂ 341.05 Intermediate for fluorinated drugs
4-(Trifluoromethyl)phenacyl bromide 4-CF₃ C₉H₆BrF₃O 273.04 Synthesis of spiroheterocycles
p-Fluorophenacyl bromide 4-F C₈H₆BrFO 217.04 Alkylating agent in peptide chemistry
4-Chloro phenacyl bromide 4-Cl C₈H₆BrClO 233.49 Antimicrobial agent synthesis
4-Methyl phenacyl bromide 4-CH₃ C₉H₉BrO 213.07 Naphthyl ether preparation

Notes:

  • The trifluoromethyl and difluoromethoxy groups in the target compound increase molecular weight and lipophilicity compared to simpler derivatives like p-fluorophenacyl bromide.
  • Electron-withdrawing substituents (e.g., -CF₃, -OCHF₂) reduce reactivity in nucleophilic substitutions compared to electron-donating groups (e.g., -CH₃).

Stability and Handling

  • Storage : Fluorinated phenacyl bromides require storage at 2–8°C to prevent decomposition.
  • Solubility: The trifluoromethyl and difluoromethoxy groups improve solubility in organic solvents (e.g., DMF, THF) compared to non-fluorinated derivatives.

Biological Activity

4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C10H6BrF5OC_{10}H_{6}BrF_{5}O. Its structure includes:

  • A phenacyl group, which is known for its reactivity in various biochemical contexts.
  • Difluoromethoxy and trifluoromethyl substituents that enhance its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

The compound has been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) suggest significant antibacterial properties.

Bacterial Strain MIC (µM) Activity Type
Staphylococcus aureus25.9Bactericidal
MRSA12.9Bactericidal

These results indicate that the compound not only inhibits bacterial growth but also kills the bacteria at certain concentrations, showing promise as a therapeutic agent against resistant strains .

Anti-inflammatory Potential

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. Specifically, it was found to inhibit lipopolysaccharide-induced NF-κB activation, which is a critical factor in the inflammatory response.

Compound IC50 (µM) Effect
This compound6.5Inhibition of NF-κB

This suggests that the compound may have therapeutic applications in diseases characterized by chronic inflammation .

The mechanism of action for this compound involves its electrophilic nature, allowing it to react with nucleophilic sites on biomolecules. This interaction can lead to covalent modifications of proteins or nucleic acids, potentially altering their function.

Case Studies

  • Antibacterial Efficacy : A study conducted on the efficacy of this compound against MRSA showed that it could significantly reduce bacterial viability in vitro. The MTT assay demonstrated a decrease in cell viability to below 70% at MIC levels, confirming its bactericidal activity .
  • Inflammation Modulation : Another investigation highlighted the compound's ability to attenuate inflammatory responses in cellular models exposed to pro-inflammatory stimuli. The results indicated that specific substitutions on the phenacyl moiety were critical for enhancing anti-inflammatory effects .

Q & A

Q. What are the common synthetic routes for 4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves halogenation or substitution reactions. For example, phenacyl bromide derivatives are often synthesized via Friedel-Crafts acylation followed by bromination. Acidic Brønsted ionic liquids (e.g., [MimC₄SO₃H]HSO₄) have been used as catalysts to improve yields in similar reactions, with electron-donating substituents on the aromatic ring enhancing reaction efficiency . Key parameters for optimization include:

  • Temperature : Reactions are typically conducted at 60–80°C.
  • Solvent : Polar aprotic solvents like THF or dioxane are preferred.
  • Catalyst loading : 5–10 mol% of ionic liquid catalyst . Characterization via NMR (¹H/¹³C), FTIR, and mass spectrometry is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Essential for confirming the presence of difluoromethoxy (-OCF₂H) and trifluoromethyl (-CF₃) groups. The trifluoromethyl group typically appears as a singlet near δ 120–125 ppm in ¹³C NMR .
  • FTIR : Strong absorption bands at ~1100–1250 cm⁻¹ (C-F stretching) and ~1700 cm⁻¹ (C=O stretch of the phenacyl group) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected for C₁₀H₇BrF₅O₂: ~357–359 Da) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in heterocyclic synthesis?

The electron-withdrawing trifluoromethyl and difluoromethoxy groups deactivate the aromatic ring, reducing electrophilic substitution reactivity. However, these groups enhance the stability of intermediates in cyclization reactions. For example, in quinoxaline synthesis, electron-withdrawing substituents lower the activation energy for nucleophilic attack on the phenacyl bromide, leading to higher regioselectivity . Comparative studies show that electron-donating groups (e.g., -OCH₃) on analogous compounds yield 10–15% lower reaction efficiency due to increased steric hindrance .

Q. What are the key challenges in scaling up the synthesis of this compound, and how can purity be maintained?

  • Byproduct formation : Bromide displacement by nucleophiles (e.g., hydroxide) can occur, requiring strict anhydrous conditions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective, but recrystallization in ethanol/water mixtures improves purity (>98%) .
  • Stability : Store under inert gas (argon) at –20°C to prevent hydrolysis of the bromine moiety .

Q. How can contradictions in reported synthetic yields (e.g., 60% vs. 85%) be resolved?

Discrepancies often arise from:

  • Catalyst activity : Ionic liquid purity and hydration levels significantly impact catalytic efficiency .
  • Reaction monitoring : Incomplete conversion due to premature quenching (use TLC or in-situ NMR to track progress).
  • Starting material quality : Impurities in trifluoromethyl precursors (e.g., 4-(trifluoromethyl)benzaldehyde) can reduce yields. Sourcing HPLC-grade reagents is recommended .

Methodological Considerations

Q. What strategies are recommended for analyzing stereochemical outcomes in reactions involving this compound?

  • Chiral HPLC : To resolve enantiomers if asymmetric synthesis is attempted.
  • X-ray crystallography : For unambiguous determination of crystal packing and stereochemistry .
  • NOESY NMR : To study spatial proximity of substituents in solution-phase intermediates .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Predict transition-state geometries for bromine displacement reactions.
  • Estimate Fukui indices to identify electrophilic/nucleophilic sites .
  • Simulate IR and NMR spectra for comparison with experimental data .

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